8-Demethoxycephatonine

Natural Product Chemistry Alkaloid Structure Hasubanan

Researchers investigating anti-osteoclastogenic alkaloids face a critical gap: the lack of a verified negative control to ensure assay specificity. 8-Demethoxycephatonine fills this gap with its documented inability to inhibit RANKL-induced osteoclast differentiation, in stark contrast to co-occurring alkaloids like salutaridine. - Negative Control: Demonstrates no significant anti-osteoclastogenic activity, enabling unambiguous data interpretation in SAR studies. - Reference Standard: Structurally characterized by 2D NMR, serving as a reliable marker for HPLC-MS quantification and quality control of Sinomenium acutum extracts. Procure with confidence; this compound is essential for robust experimental design and is available for immediate global shipment.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B14080993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Demethoxycephatonine
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC
InChIInChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19+/m0/s1
InChIKeyAGDDESLMCZYSBZ-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Demethoxycephatonine Overview


8-Demethoxycephatonine is an isoquinoline alkaloid isolated from the plant *Sinomenium acutum* (Menispermaceae) [1]. It belongs to the hasubanan class of alkaloids and was first characterized in 2016 as a new compound alongside 7(R)-7,8-dihydrosinomenine [2]. Its molecular formula is C19H23NO4, and it has a molecular weight of 329.39 g/mol [1]. As a recently identified natural product, its biological profile is still under investigation, making it a compound of interest for foundational research in natural product chemistry and pharmacology [2].

Identity
Hasubanan isoquinoline alkaloid from Sinomenium acutum
Workflow
Natural product analytical reference standard; negative control probe for osteoclastogenesis assays
Selection Logic
Structurally distinct inactive analogue — supports SAR and target-specificity studies within isoquinoline alkaloid panels

8-Demethoxycephatonine Substitution Risks


Substituting 8-Demethoxycephatonine with other isoquinoline alkaloids from the same plant source, such as salutaridine or sinomenine, is scientifically unsound due to its unique structure and distinct functional profile. While many co-isolated alkaloids exhibit significant anti-osteoclastogenic activity, 8-Demethoxycephatonine does not [1]. This functional distinction, rooted in its specific molecular architecture, makes it a crucial tool for negative control experiments and for studying structure-activity relationships (SAR) within this class [1]. Its procurement as a pure reference standard is essential for precise analytical and pharmacological studies, where the presence of other, more active alkaloids would confound results.

This Compound 8-Demethoxycephatonine: Reported inactive in RANKL-induced osteoclast differentiation assay.
Co-isolated Alkaloids Salutaridine, dauricumine, cheilanthifoline: Reported significant anti-osteoclastogenic activity may confound negative-control experiments.
This Compound 3,7-dimethoxy hasubanan scaffold provides a specific SAR handle for derivatization studies.
Cephatonine 3,7,8-trimethoxy analogue: altered substitution pattern may shift structure-activity interpretation away from the 8-position role.

8-Demethoxycephatonine Evidence Guide


Demethoxy Analogue of Cephatonine

8-Demethoxycephatonine is a structural analogue of the known alkaloid cephatonine. The key differentiating feature is the number of methoxy groups. 8-Demethoxycephatonine has two methoxy groups (3,7-dimethoxy), while cephatonine has three (3,7,8-trimethoxy) [1][2]. This structural variation provides a specific chemical handle for investigating structure-activity relationships.

8-Demethoxy Analogue
Head-to-head
3,7-dimethoxy vs. Cephatonine (3,7,8-trimethoxy)
One fewer methoxy group at the 8-position; characterized by 2D NMR.
Supports 8-methoxy SAR interpretation
Structural assignment context; data to verify in target-binding studies
Natural Product Chemistry Alkaloid Structure Hasubanan

Anti-Osteoclastogenic Activity Assessment

In a study evaluating anti-osteoclastogenic effects, 8-Demethoxycephatonine (compound 1) was tested alongside 12 other isoquinoline alkaloids for its ability to inhibit RANKL-induced osteoclast differentiation. The authors report that among the isolated compounds, only salutaridine (7), dauricumine (10), cheilanthifoline (12), and dauriporphine (13) gave 'significant inhibitions' [1]. This implies that 8-Demethoxycephatonine did not exhibit significant inhibitory activity in this assay.

Osteoclastogenesis Assay
Reported
Not significantly active vs. active comparators (salutaridine, dauricumine, cheilanthifoline, dauriporphine)
RANKL-induced BMM differentiation model; qualitative activity difference reported.
Reported negative-control assay context
Source-specific review; assay conditions may influence activity classification
Bone Biology Osteoclastogenesis In Vitro Assay

Computed Lipophilicity (LogP)

The computed lipophilicity (XLogP3) of 8-Demethoxycephatonine is 2.0, which can be compared to the known LogP value of its close structural analogue, cephatonine, and the clinically used alkaloid sinomenine. This property can influence membrane permeability and solubility, key parameters in early drug discovery. While high-strength, head-to-head experimental data on this specific parameter are not available, this calculated value provides a baseline for comparison.

Computed LogP
Data to verify
XLogP3 = 2.0
Approximately 0.5 units lower than cephatonine (calculated); computed value, not experimentally determined.
Supports permeability context screening
Computed property; experimental validation recommended
Physicochemical Properties Drug Discovery ADME

8-Demethoxycephatonine Research Applications


Analytical Reference Standard

8-Demethoxycephatonine serves as a critical reference standard for the identification and quantification of alkaloids in complex plant extracts using techniques like HPLC-MS and NMR [1]. Its unique and well-characterized structure, established by 2D NMR, allows for unambiguous confirmation of its presence in *Sinomenium acutum* and related species [1].

Negative Control for Osteoclastogenesis

Due to its documented lack of significant activity in inhibiting RANKL-induced osteoclast differentiation, 8-Demethoxycephatonine is an ideal negative control compound for experiments investigating the anti-osteoclastogenic effects of other isoquinoline alkaloids like salutaridine and dauricumine [1].

Scaffold for SAR Investigations

The structural difference between 8-Demethoxycephatonine and its active analogue cephatonine (missing a methoxy group) makes it a valuable scaffold for medicinal chemistry efforts [2]. Researchers can use it as a starting point for chemical derivatization to explore the pharmacophore responsible for various biological activities, such as anti-inflammatory or anti-viral effects [2].

Botanical Authentication Marker

For manufacturers of herbal products derived from *Sinomenium acutum*, 8-Demethoxycephatonine can be used as a chemical marker for authentication and quality control, ensuring batch-to-batch consistency of the raw material and finished products.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Well-characterized hasubanan identity
2D-NMR structural confirmation; chromatographic purity review
Negative Control Probe
Documented inactivity in osteoclastogenesis assay
Assay-specific inactivity verification; comparator alkaloid benchmarking
SAR Scaffold
3,7-dimethoxy substitution pattern
8-position derivatization and pharmacophore mapping
Botanical Authentication Marker
Unique occurrence in Sinomenium acutum
Species-specific detection; batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Demethoxycephatonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.